Product packaging for Potassium phenyl sulfate(Cat. No.:CAS No. 1733-88-6)

Potassium phenyl sulfate

Cat. No.: B158597
CAS No.: 1733-88-6
M. Wt: 213.27 g/mol
InChI Key: CMBQMSLHHHGNNS-UHFFFAOYSA-N
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Description

Potassium phenyl sulfate is the potassium salt of phenyl sulfate, an organic sulfate ester with significant historical and emerging relevance in biochemical research. Historically, it was identified in the 19th century by Eugen Baumann as a detoxification metabolite, where phenol is converted to a water-soluble sulfate ester for excretion, establishing a foundational concept in xenobiotic metabolism . This compound continues to be a critical standard and tool in modern studies. A key area of contemporary research involves the role of gut microbiome-derived metabolites in human disease. Recent investigations have identified phenyl sulfate as a microbially derived metabolite that accumulates in the blood and may contribute to albuminuria and podocyte damage in experimental models of diabetic kidney disease, positioning it as a potential biomarker and therapeutic target . From a chemical perspective, this compound is a stable, water-soluble crystalline solid with a melting point of approximately 160 °C . It is characterized by a maximum absorption wavelength of 262 nm in water . Researchers value this compound for its applications in metabolomics, particularly in profiling gut microbiome-derived metabolites, and for studies in metabolic sulfation pathways and detoxification mechanisms . The product is offered at a high purity level of >98.0% and must be stored frozen and under inert conditions due to its moisture and heat sensitivity . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6KO4S B158597 Potassium phenyl sulfate CAS No. 1733-88-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1733-88-6

Molecular Formula

C6H6KO4S

Molecular Weight

213.27 g/mol

IUPAC Name

potassium;phenyl sulfate

InChI

InChI=1S/C6H6O4S.K/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);

InChI Key

CMBQMSLHHHGNNS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]

Isomeric SMILES

C1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)O.[K]

Other CAS No.

1733-88-6

Pictograms

Irritant

Related CAS

937-34-8 (Parent)

Origin of Product

United States

Contextual Significance in Organic and Physical Chemistry

Potassium phenyl sulfate (B86663) (C₆H₅KO₄S) is recognized for its role as a reagent and its distinct properties that are of interest in both organic and physical chemistry. guidechem.com It is a white crystalline solid that is highly soluble in water. guidechem.comsigmaaldrich.com

In the realm of organic synthesis, it is considered a versatile reagent. guidechem.com It can act as a strong oxidizing agent and is used in various chemical reactions, including in the production of dyes and other organic compounds. guidechem.com The compound is also classified as an alkylating agent. biosynth.com One of the synthesis methods for potassium phenyl sulfate involves the reaction of hydrogen peroxide with sulfuric acid, with the option of adding a metal salt like potassium chloride. biosynth.com Furthermore, it serves as a solvent for polyester (B1180765) resins. biosynth.com

From a physical chemistry perspective, the properties of this compound in solution are of note. Its high solubility in water makes it relevant in studies of aqueous solutions and electrolyte behavior. guidechem.comsigmaaldrich.com The compound's structure, consisting of a phenyl group, a sulfate group, and a potassium ion, influences its interactions in solution and its physical properties such as its melting point of 160°C. guidechem.comfishersci.ca

Historical Perspectives on the Compound S Origin and Early Chemical Characterization

Chemical Synthesis Approaches

Chemical synthesis provides several reliable methods for the production of this compound, ranging from classical laboratory protocols to the use of modern sulfating agents.

Sulfation Reactions of Phenolic Compounds

The core of synthesizing this compound lies in the sulfation of phenol. This reaction introduces a sulfate group (-OSO₃H) onto the hydroxyl moiety of the phenol molecule. Various reagents can accomplish this transformation. A common approach involves the use of sulfur trioxide complexes, which are generally preferred over direct sulfation with sulfur trioxide gas due to the latter's tendency to cause polymerization and other side reactions. nih.gov Another reagent used for the sulfation of phenols is chlorosulfonic acid. mdpi.com Following the sulfation step, the resulting phenylsulfuric acid is neutralized with a potassium base to yield the final this compound salt.

Synthesis via Reaction of Hydrogen Peroxide with Sulfuric Acid

An alternative, though less detailed in readily available literature, method for the synthesis of this compound involves the reaction of hydrogen peroxide with sulfuric acid. biosynth.com This method can be performed with or without the addition of a potassium salt, such as potassium chloride, to facilitate the formation of the final product. biosynth.com The reaction mechanism likely involves the formation of a potent oxidizing and sulfating species from the interaction of hydrogen peroxide and sulfuric acid, which then reacts with phenol. However, this compound is known to hydrolyze rapidly back to phenol in the presence of strong sulfuric acid (≥20% H₂SO₄). researchgate.net

Utilization of Sulfur Trioxide Complexes (e.g., SO₃·pyridine (B92270), SO₃·DMF)

Sulfur trioxide (SO₃) complexes with nitrogen bases are the most widely used reagents for the sulfation of alcohols and phenols. nih.govresearchgate.net These complexes are typically stable, solid compounds that are easier to handle than gaseous SO₃. nih.gov The sulfur trioxide-pyridine complex (SO₃·pyridine) is a classic and effective reagent for this purpose. mdpi.comresearchgate.net The reaction is often carried out in pyridine as the solvent, where the phenol is added to a cooled solution of the SO₃·pyridine complex. cdnsciencepub.com Other commonly used complexes include sulfur trioxide-dimethylformamide (SO₃·DMF) and sulfur trioxide-triethylamine (SO₃·NEt₃). mdpi.comgoogle.com These reagents offer a milder and more selective means of sulfation compared to harsher methods, minimizing unwanted side reactions. researchgate.net The choice of complex and solvent can influence the reaction efficiency and yield. For instance, microwave-assisted sulfation using SO₃-amine complexes in acetonitrile (B52724) has been shown to be an effective method for per-sulfation. nih.gov

Table 1: Common Sulfur Trioxide Complexes in Phenol Sulfation

Complex Name Abbreviation Common Solvents
Sulfur Trioxide-Pyridine SO₃·pyridine Pyridine, Dioxane mdpi.comcdnsciencepub.com
Sulfur Trioxide-Dimethylformamide SO₃·DMF DMF researchgate.netuwaterloo.ca
Sulfur Trioxide-Triethylamine SO₃·NEt₃ Acetonitrile nih.govmdpi.com
Sulfur Trioxide-Trimethylamine SO₃·NMe₃ Pyridine, DMF nih.govgoogle.com

This table is interactive. You can sort and filter the data.

Neutralization with Potassium Carbonate in Related Synthesis

Following the sulfation of phenol to form phenylsulfuric acid, a neutralization step is required to obtain the potassium salt. Potassium carbonate (K₂CO₃) is a suitable base for this purpose. sciencemadness.org It reacts with the acidic phenylsulfuric acid to form this compound, water, and carbon dioxide. This method is advantageous as it uses a common, relatively weak, and easy-to-handle base. The general principle involves dissolving the acidic product in a suitable solvent and adding potassium carbonate until the acid is neutralized. quora.com Commercially, potassium carbonate itself can be produced by reacting potassium hydroxide (B78521) with carbon dioxide. chemicalbook.com

Conventional Laboratory Synthesis Protocols (e.g., Feigenbaum and Neuberg methods)

Chemoenzymatic and Biosynthetic Pathways

Beyond chemical synthesis, this compound is a naturally occurring metabolite formed through biological processes.

In humans and other mammals, phenyl sulfate is primarily a gut-derived metabolite. hmdb.canih.gov The synthesis begins with the dietary amino acid tyrosine. Bacteria in the gut microbiota possess the enzyme tyrosine phenol-lyase, which converts tyrosine into phenol. hmdb.caresearchgate.netnih.gov This phenol is then absorbed into the bloodstream and transported to the liver. nih.govresearchgate.net In the liver, the final step of biosynthesis occurs. The enzyme sulfotransferase 1A1 (SULT1A1) catalyzes the conjugation of phenol with a sulfate group. hmdb.casigmaaldrich.com The universal sulfate donor in these biological reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). mdpi.comru.nl The resulting phenyl sulfate is then typically found in circulation as its potassium salt before being eliminated by the kidneys. researchgate.net

Chemoenzymatic approaches mimic this natural pathway but often use more stable and cost-effective components. While enzymatic sulfation using sulfotransferases and the natural donor PAPS is possible, the high cost and instability of PAPS make it unsuitable for large-scale synthesis. mdpi.com A more practical chemoenzymatic strategy employs PAPS-independent bacterial aryl sulfotransferases (AST), such as those from Desulfitobacterium hafniense. mdpi.com These enzymes can transfer a sulfate group from a simple, stable donor molecule, like p-nitrophenyl sulfate (p-NPS), to the phenolic substrate. mdpi.com The reaction product can then be isolated as the potassium salt.

Table 2: Key Enzymes and Substrates in the Biosynthesis of Phenyl Sulfate

Step Enzyme Substrate(s) Product Location
1 Tyrosine Phenol-Lyase Tyrosine Phenol Gut (Microbiota) nih.govresearchgate.net
2 Sulfotransferase 1A1 (SULT1A1) Phenol, PAPS Phenyl Sulfate Liver hmdb.casigmaaldrich.com

This table is interactive. You can sort and filter the data.

Enzymatic Sulfation Mechanisms

Enzymatic sulfation is a critical process in the biotransformation of various compounds, including the formation of phenyl sulfate. This reaction involves the transfer of a sulfuryl group from a donor molecule to an acceptor, a reaction catalyzed by sulfotransferase (SULT) enzymes. frontiersin.org

The universal sulfuryl group donor for these reactions is 3'-phosphoadenosine 5'-phosphosulfate (PAPS). frontiersin.orgnih.gov In this process, the SULT enzyme facilitates the transfer of the sulfate group from PAPS to a hydroxyl group on the acceptor molecule. frontiersin.orgresearchgate.net The products of this reaction are the sulfated compound and adenosine (B11128) 3',5'-diphosphate (PAP). nih.gov

While PAPS-dependent sulfotransferases are common in nature, their application in large-scale synthesis is often limited by the high cost and instability of PAPS. mdpi.com Consequently, research has also focused on PAPS-independent aryl sulfotransferases (ASTs), such as those from bacteria like Desulfitobacterium hafniense. mdpi.comacs.org These enzymes can utilize alternative sulfate donors like p-nitrophenyl sulfate (p-NPS). mdpi.com The enzymatic reaction mechanism for phenol sulfotransferase can proceed in two ways: a physiological reaction using PAPS and a transfer reaction that can utilize donors like p-NPS. nycu.edu.tw

Biosynthesis via Sulfotransferase Enzymes (e.g., Sulfotransferase 1A1)

A key enzyme in the biosynthesis of phenyl sulfate is Sulfotransferase 1A1 (SULT1A1), a major phase II drug-metabolizing enzyme in humans. nih.govhmdb.ca SULT1A1 is a cytosolic enzyme with broad substrate specificity, particularly for phenolic compounds. nih.govwikipedia.org

The biosynthesis of phenyl sulfate by SULT1A1 occurs primarily in the liver. hmdb.caresearchgate.net In this reaction, SULT1A1 catalyzes the transfer of a sulfate group from PAPS to phenol. sigmaaldrich.comhmdb.ca This enzymatic conjugation of phenol with sulfate results in the formation of phenyl sulfate. hmdb.ca The activity of SULT1A1 is crucial for the detoxification of phenolic xenobiotics and the regulation of various endogenous signaling molecules. nih.gov

The kinetic mechanism of SULT1A1 has been a subject of study, with evidence suggesting a steady-state ordered mechanism where PAPS and PAP bind to the free enzyme. nih.gov

Microbial Biotransformation Routes and Phenol Metabolism

The journey of phenyl sulfate formation often begins in the gut with the microbial metabolism of dietary components. Gut microbiota play a significant role in the production of phenol from the amino acid tyrosine. nih.govfrontiersin.org Specifically, the bacterial enzyme tyrosine phenol-lyase (TPL) catalyzes the conversion of tyrosine to phenol. hmdb.caresearchgate.netresearchgate.net This phenol is then absorbed and transported to the liver for sulfation. nih.govresearchgate.net

Several bacterial families are known to generate phenol, including Clostridiaceae, Enterococcaceae, and Bacteroidaceae. frontiersin.org The disruption of the gut microbiota, a condition known as dysbiosis, can lead to an overproduction of phenol and subsequently higher levels of phenyl sulfate in the body. nih.gov

Interestingly, some anaerobic bacteria, such as the sulfate-reducing bacterium Desulfatiglans anilini, have demonstrated the ability to degrade phenol. uni-konstanz.de The proposed pathway in these bacteria involves the phosphorylation of phenol to phenylphosphate by phenylphosphate synthase, followed by carboxylation. nih.gov This highlights the diverse roles of microbes in both the production of precursors for phenyl sulfate and the potential for its degradation.

Enzyme/MetaboliteRole in Phenyl Sulfate SynthesisOrganism/Location
Tyrosine phenol-lyase (TPL) Converts dietary tyrosine to phenol. hmdb.caresearchgate.netresearchgate.netGut microbiota. nih.govresearchgate.net
Phenol Precursor molecule for phenyl sulfate. hmdb.cafrontiersin.orgProduced by gut microbiota from tyrosine. nih.govresearchgate.net
Sulfotransferase 1A1 (SULT1A1) Catalyzes the sulfation of phenol to phenyl sulfate. nih.govhmdb.caPrimarily in the liver. hmdb.caresearchgate.net
3'-phosphoadenosine 5'-phosphosulfate (PAPS) Universal sulfuryl group donor for sulfation reactions. frontiersin.orgnih.govSynthesized in the body. frontiersin.org
Phenylphosphate synthase Phosphorylates phenol to phenylphosphate in some anaerobic bacteria. nih.govDesulfatiglans anilini. nih.gov

Advanced Analytical Characterization Techniques

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of potassium phenyl sulfate (B86663). Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the compound's chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of potassium phenyl sulfate.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O), is expected to exhibit signals corresponding to the aromatic protons. Due to the symmetry of the phenyl group, the spectrum would show multiplets for the ortho, meta, and para protons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfate group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are observed for the ipso, ortho, meta, and para carbons of the phenyl ring. The chemical shift of the ipso-carbon (the carbon directly attached to the sulfate group) is significantly affected by the oxygen and sulfur atoms.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-ortho~7.3C-ortho
H-meta~7.2C-meta
H-para~7.1C-para
--C-ipso
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule. Key absorptions include those for the S=O and C-O-S linkages of the sulfate group, as well as vibrations associated with the aromatic ring.

Vibrational Mode Approximate Wavenumber (cm⁻¹)
S=O stretch (asymmetric)~1250
S=O stretch (symmetric)~1060
C-O-S stretch~1000 - 800
Aromatic C-H stretch~3100 - 3000
Aromatic C=C stretch~1600 and ~1475

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of the aromatic ring gives rise to characteristic absorption bands in the ultraviolet region. The maximum absorption wavelength (λmax) is a key parameter obtained from the UV-Vis spectrum. For this compound dissolved in water, a maximum absorption wavelength is observed at approximately 262 nm.

Spectroscopic Investigation of Carbon-13 Chemical Shift Effects Upon Sulfation

The substitution of a hydroxyl group in phenol (B47542) with a sulfate group to form phenyl sulfate results in predictable changes in the ¹³C NMR chemical shifts of the aromatic ring. This is primarily due to the strong electron-withdrawing nature of the sulfate moiety (-OSO₃⁻).

The most significant effect is observed at the ipso-carbon (C-1), the carbon atom directly bonded to the sulfate group. This carbon experiences a substantial downfield shift (an increase in its chemical shift value) compared to its position in phenol. This deshielding is a consequence of the electronegative oxygen and sulfur atoms of the sulfate group, which draw electron density away from the carbon.

The ortho and para carbons also experience a downfield shift, although to a lesser extent than the ipso-carbon. This is because the electron-withdrawing effect of the sulfate group is transmitted through the aromatic π-system. In contrast, the meta carbons are least affected, showing only a minor shift. This pattern of chemical shift changes is a characteristic signature of the electronic influence of the sulfate substituent on the phenyl ring.

Carbon Position Approximate ¹³C Chemical Shift in Phenol (ppm) Approximate ¹³C Chemical Shift in this compound (ppm) Effect of Sulfation
C-ipso155>155Downfield shift
C-ortho116>116Downfield shift
C-meta130~130Minimal shift
C-para121>121Downfield shift

Chromatographic and Hyphenated Methods

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. A common approach involves reverse-phase chromatography.

A study detailing the analysis of various organosulfates, including phenyl sulfate, utilized a UPLC-ESI-MS/MS method. The separation was achieved using an ACQUITY UPLC HSS T3 column. The mobile phase consisted of a gradient of 0.1% formic acid in water and 0.1% formic acid in methanol. This method allows for the effective separation and sensitive detection of this compound in environmental samples.

Parameter Value/Description
Column ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Detection Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) stands as a primary and powerful tool for the quantitative analysis of this compound and related uremic toxins from biological matrices. rsc.org This technique offers exceptional sensitivity and selectivity by combining the separation capabilities of high-performance liquid chromatography (HPLC) with the precise detection and structural elucidation power of tandem mass spectrometry. rsc.org

In a typical LC-MS/MS workflow, the analyte is first separated from other matrix components on a reversed-phase HPLC column, such as an Agilent Zorbax SB-C18 or an Acquity CSH Fluoro Phenyl column. nih.gov The separation is achieved using a gradient elution with a mobile phase commonly consisting of an aqueous component with an acid modifier (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol). nih.govnih.gov Following chromatographic separation, the eluent is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operated in negative ion mode, which is highly suitable for acidic molecules like phenyl sulfate. nih.govemory.edu The mass spectrometer then isolates the parent ion of phenyl sulfate and subjects it to collision-induced dissociation (CID) to generate characteristic fragment ions, which are used for definitive identification and quantification. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Phenyl Sulfate Analysis
ParameterDescriptionSource
Chromatography Column Acquity CSH Fluoro Phenyl (50 x 2.5 mm; 1.7 µm) nih.gov
Mobile Phase A 0.01% (v/v) formic acid in water nih.gov
Mobile Phase B 0.01% (v/v) formic acid in acetonitrile nih.gov
Flow Rate 400 µL/min nih.gov
Ionization Mode Negative Electrospray Ionization (ESI) nih.gov
Detection Multiple Reaction Monitoring (MRM) nih.gov

Electrophoretic Techniques

Electrophoretic techniques, such as capillary electrophoresis (CE), represent another avenue for the analysis of charged species like this compound. These methods separate molecules based on their migration through a conductive medium under the influence of an electric field. thermofisher.com The mobility of an ion in this field is dependent on its charge, size, and shape. thermofisher.com While LC-MS/MS is more commonly cited for quantitative analysis of phenyl sulfate, CE could theoretically be applied to its separation from other small, charged metabolites. Notably, potassium sulfate itself is utilized in the preparation of buffers for protein capillary electrophoresis, highlighting the compatibility of the salt within electrophoretic systems. medchemexpress.com

Methodological Considerations in Analytical Profiling

The reliability and accuracy of any quantitative analysis of this compound hinge on careful optimization of the entire analytical workflow, from initial sample handling to final data interpretation.

Sample Extraction and Preparation Optimization

Effective sample preparation is critical to remove interfering substances from the biological matrix (e.g., serum, plasma, urine) and to concentrate the analyte of interest. thermofisher.com For phenyl sulfate and similar compounds, a common first step involves protein precipitation. nih.gov This is often accomplished by adding a cold organic solvent, such as acetonitrile, to the sample, which denatures and precipitates the majority of proteins. nih.gov

Following protein removal, further cleanup and concentration can be achieved using techniques like:

Liquid-Liquid Extraction (LLE) : The analyte is partitioned between the aqueous sample and an immiscible organic solvent. thermofisher.com

Solid-Phase Extraction (SPE) : The sample is passed through a solid sorbent that retains the analyte, which is later eluted with a suitable solvent. thermofisher.com

Ultrafiltration : This method uses a semipermeable membrane to separate the analyte from high-molecular-weight components like remaining proteins based on a molecular weight cut-off. nih.gov

The choice of method depends on the sample matrix, the required sensitivity, and the analytical technique being used. For instance, a detailed procedure for serum involves mixing the sample with a water/methanol/sodium hydroxide (B78521) solution, adding an internal standard and acetonitrile for precipitation, separating the supernatant, and then drying and reconstituting the extract before injection into the LC-MS/MS system. nih.gov

Mobile Phase Composition and Chromatography Parameters

In reversed-phase HPLC, the mobile phase composition is a key determinant of separation efficiency. For polar, acidic compounds like phenyl sulfate, a mobile phase typically consists of a mixture of water and a less polar organic solvent like acetonitrile or methanol. The inclusion of an acid modifier, most commonly formic acid at a low concentration (e.g., 0.1%), is crucial. nih.govnih.gov This serves to suppress the ionization of acidic analytes, leading to better retention on the nonpolar stationary phase and improved chromatographic peak shape. A gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is often employed to effectively separate a wide range of metabolites with varying polarities. nih.gov

Table 2: Chromatography Parameters for Phenyl Sulfate Separation
ParameterTypical ConditionPurposeSource
Stationary Phase C18 or Fluoro PhenylProvides nonpolar surface for reversed-phase separation. nih.gov
Mobile Phase A Water with 0.1% Formic AcidAqueous component for eluting polar compounds. nih.gov
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic component for eluting nonpolar compounds. nih.gov
Gradient Increasing %B over timeEnsures elution of compounds with different polarities. nih.gov
Column Temperature 25-40 °CMaintains consistent retention times and peak shapes. nih.govnih.gov

Ionization Methods and Mass Spectral Data Handling

The conversion of the neutral phenyl sulfate molecule into a gas-phase ion is a prerequisite for mass spectrometric analysis. uky.edu Electrospray ionization (ESI) is the preferred method for this compound due to its "soft" nature, which minimizes in-source fragmentation and preserves the molecular ion. youtube.com For phenyl sulfate, which possesses an acidic sulfate group, ESI is most effective in the negative ion mode, where it readily deprotonates to form the [M-H]⁻ ion. nih.gov Phenyl sulfate derivatives have been specifically studied as "thermometer ions" to help characterize the internal energy distribution of ions produced by ESI in this negative mode. nih.gov

Once generated, the ions are guided into the mass analyzer. In tandem mass spectrometry (MS/MS), a specific precursor ion (the deprotonated phenyl sulfate) is selected, fragmented, and the resulting product ions are detected. This process, often performed using Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive signal for quantification. nih.gov Data acquisition and processing are managed by specialized software, such as MassHunter Workstation, which integrates chromatographic peaks and correlates them with the mass spectral data for identification and quantification. nih.gov

Structure Elucidation via Mass Fragmentation Pathways

Tandem mass spectrometry is not only used for quantification but also for structural confirmation. When the selected precursor ion of deprotonated phenyl sulfate is subjected to collision-induced dissociation, it breaks apart in a predictable manner. The primary and most characteristic fragmentation pathway for phenyl sulfate involves the neutral loss of the SO₃ group (80 Da). nih.gov This fragmentation results in the formation of a highly stable phenolate (B1203915) anion product ion at a mass-to-charge ratio (m/z) of 93. researchgate.net The detection of this specific transition from the precursor ion to the m/z 93 product ion provides a very high degree of confidence in the identification of phenyl sulfate in a sample. researchgate.net This fragmentation pattern is a hallmark of aryl sulfates. nih.gov

Table 3: Key Mass Fragmentation Data for Phenyl Sulfate
ParameterValue (m/z)DescriptionSource
Precursor Ion [M-H]⁻ 173Deprotonated phenyl sulfate molecule. researchgate.net
Characteristic Product Ion 93Phenolate anion, formed after the loss of SO₃. researchgate.net
Neutral Loss 80 DaCorresponds to the mass of sulfur trioxide (SO₃). nih.gov

Chemical Reactivity, Mechanisms, and Transformations

Role as a Leaving Group in Organic Reactions

The phenyl sulfate (B86663) moiety can function as a leaving group in various organic reactions. This capability is often harnessed in synthetic chemistry by using the phenyl sulfate group as a masked or protected form of a sulfate monoester. Early studies utilized phenyl sulfate intermediates which could be unmasked through a two-step protocol that involves hydrogenation of the phenyl group to a cyclohexyl group, followed by base-induced cleavage. ru.nl

In the synthesis of complex sulfated molecules, such as those derived from monosaccharides, phenyl chlorosulfate (B8482658) has been used to introduce a phenyl sulfate group. nih.gov The phenyl group can later be removed to yield the desired sulfated product. This removal is typically effected through catalytic hydrogenation using platinum oxide under alkaline conditions, where the phenyl group is first perhydrogenated to a cyclohexyl group, which then undergoes fission to release the target molecule. nih.gov This strategy underscores the utility of the phenyl sulfate as a stable protecting group that can be cleaved under specific reductive conditions, demonstrating its function as a leaving group.

Functionality as a Sulfur Source in Chemical Syntheses

Potassium phenyl sulfate can act as a donor of a sulfuryl or sulfate group in chemical transformations. myskinrecipes.com Its utility as a sulfur source is exemplified in sulfuryl transfer reactions. Research involving isotopically labeled phenyl [(R)-¹⁶O,¹⁷O,¹⁸O]sulfate has been used to probe the stereochemical course of such transfers. rsc.org In a reaction with a secondary alcohol, the sulfuryl group (SO₃) was transferred from the phenyl sulfate to the alcohol. rsc.org This transfer was demonstrated to proceed with inversion of configuration at the sulfur atom, providing insight into the reaction mechanism. rsc.org

Aromatic Sulfonation Reactions in Aqueous Sulfuric Acid

While this compound is the product of the sulfonation of phenol (B47542), understanding the mechanism of aromatic sulfonation in sulfuric acid is crucial to its chemistry. The hydrolysis of phenyl sulfates is the reverse of this sulfonation process. researchgate.netwikipedia.org The sulfonation of aromatic compounds is a cornerstone of electrophilic aromatic substitution, and its mechanism in aqueous sulfuric acid has been studied extensively. wikipedia.org

The active electrophile, or sulfonating entity, in aqueous sulfuric acid is not a single species but depends on the acid concentration. researchgate.net The dependence of reaction rates and isomer distributions on acid concentration is explained by the existence of at least two different sulfonating mechanisms. researchgate.netcdnsciencepub.com

At lower sulfuric acid concentrations (e.g., < 85% H₂SO₄), the predominant sulfonating entity is believed to be the protonated sulfuric acid, H₃SO₄⁺ . researchgate.netcdnsciencepub.comscribd.com

At higher sulfuric acid concentrations, pyrosulfuric acid (or disulfuric acid), H₂S₂O₇ , becomes the dominant sulfonating agent. researchgate.netresearchgate.netcdnsciencepub.comscribd.com

A gradual change-over from H₃SO₄⁺ to H₂S₂O₇ as the effective entity occurs as the concentration of sulfuric acid increases. researchgate.netcdnsciencepub.com The H₂S₂O₇ species is considered more reactive than H₃SO₄⁺. researchgate.net

Kinetic studies of aromatic sulfonation have provided significant insights into the reaction mechanism. In many cases, the reactions are found to be first order with respect to the aromatic substrate. researchgate.netresearchgate.net For example, the sulfonation of benzene (B151609) in aqueous sulfuric acid ranging from 77.6 to 99.2 wt-% H₂SO₄ was found to be first order in benzene. researchgate.net

Table 1: Kinetic Data for the Sulfonation of Benzene at 25.0°C researchgate.net
H₂SO₄ (wt-%)Second-order rate constant (k₂) (l · mole⁻¹ · sec⁻¹)
77.61.29 x 10⁻⁶
81.11.15 x 10⁻⁵
85.72.29 x 10⁻⁴
90.84.47 x 10⁻³
96.46.31 x 10⁻²
98.50.178

The position at which the sulfo group enters an already substituted aromatic ring is governed by the electronic and steric effects of the existing substituent. This positional selectivity can also be influenced by the reaction conditions, particularly the concentration of sulfuric acid, which alters the reactivity of the sulfonating agent. researchgate.net

Partial rate factors (ƒ) are a quantitative measure of the rate of substitution at a specific position (ortho, meta, or para) of a substituted benzene derivative relative to the rate of substitution at a single position of benzene itself. For the sulfonation of toluene, the ratio of ortho- to para-toluenesulfonic acid changes significantly with acid concentration, decreasing as the acid strength increases. researchgate.net This is attributed to the increasing reactivity and steric demand of the sulfonating entity (changing from H₃SO₄⁺ to H₂S₂O₇), which favors substitution at the less hindered para position. researchgate.netresearchgate.net In the case of chlorobenzene, substitution occurs overwhelmingly at the para position. researchgate.netbyu.edu

Table 2: Partial Rate Factors for Aromatic Sulfonation researchgate.netbyu.edu
SubstrateReaction Conditionsortho- (ƒₒ)meta- (ƒₘ)para- (ƒₚ)
TolueneAqueous H₂SO₄Changes with [H₂SO₄]~4.5~330
ChlorobenzeneSO₃ in liquid SO₂0.00250.000240.517

Alkylating Agent Characteristics

This compound is classified as an alkylating agent. biosynth.com While it is an aryl sulfate rather than an alkyl sulfate, the principle of reactivity is related. Sulfate esters, in general, are well-known for their alkylating capabilities in organic synthesis. google.comgoogle.com For instance, dimethyl sulfate is a potent and widely used reagent for the methylation of various nucleophiles, including the oxygen atom of phenols in reactions analogous to the Williamson ether synthesis. google.comresearchgate.net The capacity of sulfate esters to act as alkylating (or arylating) agents stems from the sulfate moiety being an excellent leaving group, facilitating nucleophilic attack on the adjacent carbon or aryl group.

Environmental Chemical Fate and Abiotic Degradation

Abiotic Transformation Pathways

Abiotic transformation involves chemical reactions that occur without the intervention of microorganisms. For potassium phenyl sulfate (B86663), key potential pathways include hydrolysis, photolysis, and oxidation.

Hydrolysis : As a sulfate ester, the phenyl sulfate anion can undergo hydrolysis, where the ester bond is cleaved by reaction with water. This process would theoretically yield phenol (B47542) and a sulfate ion. The rate of hydrolysis is significantly influenced by pH and temperature. While specific kinetic data for potassium phenyl sulfate is not readily available in the reviewed literature, ester hydrolysis is a well-understood abiotic degradation mechanism for many organic compounds in the environment. miljodirektoratet.no

Oxidation : Advanced Oxidation Processes (AOPs) are significant in the transformation of organic compounds. In sunlit surface waters or treatment facilities, highly reactive species like hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻) can be generated. researchgate.net These radicals can attack the aromatic ring of the phenyl sulfate anion, leading to its degradation. acs.orgresearchgate.net Oxidation can lead to the formation of various intermediate products before eventual mineralization to carbon dioxide and water. The reaction with sulfate radicals is particularly relevant, as these radicals are known to be highly effective in degrading organic pollutants. researchgate.netmdpi.com

Photolysis : Direct photolysis, the breakdown of a chemical by absorbing light energy, is another potential abiotic pathway. Aromatic compounds can absorb ultraviolet (UV) radiation from sunlight, which can lead to the cleavage of chemical bonds. The extent to which direct photolysis contributes to the degradation of this compound would depend on its light absorption spectrum and quantum yield.

Transformation PathwayDescriptionPotential ProductsInfluencing Factors
Hydrolysis Cleavage of the sulfate ester bond by reaction with water.Phenol, Sulfate (SO₄²⁻), Potassium ion (K⁺)pH, Temperature
Oxidation Reaction with powerful oxidizing agents like hydroxyl or sulfate radicals.Hydroxylated intermediates, Ring-cleavage products, CO₂, H₂OPresence of radical species (e.g., from AOPs), Sunlight
Photolysis Direct breakdown of the molecule by absorption of UV light.Various fragmentation productsWavelength and intensity of light, Water clarity

Stability and Reactivity in Environmental Matrices

The stability of this compound in environmental matrices such as water and soil is a critical factor determining its persistence and transport.

In aqueous solutions, the compound is soluble and exists as dissociated potassium and phenyl sulfate ions. santos.comsigmaaldrich.com The stability of the phenyl sulfate anion is influenced by several factors:

pH : The pH of the surrounding matrix can affect the rate of hydrolysis. researchgate.net

Temperature : Higher temperatures generally increase the rates of chemical reactions, including hydrolysis and other degradation processes. researchgate.net

Light : Exposure to sunlight can induce photolytic degradation, reducing the compound's stability in surface waters. researchgate.net

Ionic Interactions : In soil, the mobility of the dissociated ions can be reduced due to interactions with soil particles. santos.com

This compound is classified as a combustible solid and is typically stored at temperatures between 2-8°C to ensure stability. sigmaaldrich.com Its reactivity in the environment is largely dictated by the susceptibility of the phenyl sulfate anion to attack by reactive species like sulfate and hydroxyl radicals, which can be present in both natural waters and engineered treatment systems. researchgate.netresearchgate.net

ParameterInfluence on Stability and Reactivity
Solubility in Water High solubility facilitates its transport in aqueous systems. sigmaaldrich.com
pH Influences the rate of hydrolysis. researchgate.net
Temperature Affects the rate of degradation reactions. researchgate.net
Sunlight Can lead to photolytic degradation. researchgate.net
Presence of Oxidants Highly reactive with radicals like SO₄•⁻ and •OH. researchgate.net

Interactions in Wastewater Treatment Processes

This compound can be found in wastewater and its interactions within treatment processes are of significant interest. biosynth.com While the compound itself is not typically added as a treatment chemical, its structure is relevant to certain advanced treatment technologies.

Specifically, its sulfate group is a key feature of persulfates (e.g., potassium persulfate, sodium persulfate) which are used as powerful oxidants in AOPs. mdpi.com In these processes, persulfate (S₂O₈²⁻) is "activated" using heat, UV light, or transition metals to generate highly reactive sulfate radicals (SO₄•⁻). researchgate.netmdpi.com

Sulfate Radical-Based AOPs (SR-AOPs): These radicals are highly effective at degrading a wide variety of persistent organic pollutants found in industrial wastewater. mdpi.com The primary reactions are:

Activation : S₂O₈²⁻ + activator (e.g., heat, UV) → 2 SO₄•⁻

Degradation : SO₄•⁻ + organic pollutant → degradation products

The presence of a phenyl sulfate compound in wastewater means it would be susceptible to degradation by these very same sulfate radicals if an SR-AOP is employed. The high reactivity of the sulfate radical ensures that it can effectively break down the aromatic ring structure of the phenyl sulfate anion. researchgate.netacs.org Therefore, wastewater treatment plants utilizing persulfate-based AOPs would likely achieve efficient removal of this compound. researchgate.net

Enzymatic Transformations and Mechanistic Studies

Exploration of Enzyme Inhibition Mechanisms

The study of enzyme inhibitors is crucial for understanding catalytic mechanisms and for developing therapeutic agents. Phenyl sulfate (B86663) and its analogues have been instrumental in exploring the inhibition of sulfatases.

Mechanism-based inhibitors are unreactive compounds that are transformed by the target enzyme's catalytic machinery into a reactive species that inactivates the enzyme. Analogues of phenyl sulfate have been designed to probe the sulfatase mechanism. For example, (difluoro)methyl phenyl sulfate analogues were created to generate a reactive quinone methide upon enzymatic action, with the goal of irreversibly inactivating the sulfatase. nih.gov However, these specific analogues did not successfully lead to irreversible inactivation. nih.gov

Another important class of inhibitors is aryl sulfamates, which are considered isosteres of aryl sulfates. These compounds have been developed as potent, active-site-directed irreversible inhibitors of steroid sulfatase (STS), a type of arylsulfatase. nih.gov The core aryl O-sulfamate pharmacophore is a key feature in both steroidal and non-steroidal inhibitors that have entered clinical trials. nih.govscispace.com

Active-site directed inhibitors bind to the enzyme's active site and cause a loss of activity. nih.gov Aryl sulfamates function as active-site-directed inhibitors for sulfatases. scispace.com Their mechanism is believed to involve the transfer of the sulfamoyl group to the catalytic formylglycine residue in the active site, leading to irreversible inactivation of the enzyme. acs.org The inactivation of estrone (B1671321) sulfatase by estrone-3-O-sulfamate (EMATE), a steroidal aryl sulfamate (B1201201), has been shown to be time-, concentration-, and pH-dependent, which is consistent with active-site-directed inhibition. semanticscholar.org

More recent studies with cyclic sulfamate analogues of phenyl sulfate have also shown inhibition profiles consistent with an active site-directed mode of action, providing new scaffolds for labeling sulfatases and investigating their catalytic mechanisms. nih.gov

Examples of Sulfatase Inhibitors Based on Aryl Scaffolds
Inhibitor ClassProposed MechanismTarget Enzyme ExampleReference
Steroidal Aryl Sulfamates (e.g., EMATE)Irreversible, Active-Site DirectedSteroid Sulfatase (STS) nih.govsemanticscholar.org
Non-Steroidal Aryl Sulfamates (e.g., Irosustat)Irreversible, Active-Site DirectedSteroid Sulfatase (STS) nih.gov
Cyclic Phenyl Sulfamates (CySAs)Active-Site DirectedSulfatases nih.gov
Fluorinated 4-(1-phenyl-1H- nih.govnih.govacs.orgtriazol-4-yl)-phenyl sulfamatesPotent Inhibition (IC50 in nM range)Steroid Sulfatase (STS) researchgate.net

Role in Metabolic Sulfation and Xenobiotic Biotransformation

Sulfation is a critical Phase II biotransformation reaction that modifies a wide range of endogenous compounds and xenobiotics (foreign compounds such as drugs and pollutants). mhmedical.com This process is catalyzed by sulfotransferase (SULT) enzymes and generally increases the water solubility of compounds, facilitating their excretion. mhmedical.comnih.gov

Phenyl sulfate itself is a metabolite. It is primarily derived from the action of gut microbiota on dietary tyrosine. hmdb.camdpi.com Bacterial enzymes, specifically tyrosine phenol-lyase, convert tyrosine to phenol (B47542). hmdb.camdpi.com This phenol is then absorbed into the bloodstream and transported to the liver, where it undergoes sulfation by sulfotransferase enzymes, such as SULT1A1, to form phenyl sulfate. hmdb.ca This conjugation reaction utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. cas.cz

While often a detoxification pathway, sulfation can also lead to the bioactivation of certain xenobiotics, creating reactive metabolites. nih.gov The formation and subsequent hydrolysis of aryl sulfates like potassium phenyl sulfate are therefore key steps in the metabolism and clearance of numerous phenolic compounds. researchgate.net The metabolic fate of compounds like potassium p-nitrophenyl sulfate has been studied to understand how the body processes such sulfated xenobiotics. nih.gov

Involvement of Phosphoadenosine Phosphosulfate (PAPS)

The enzymatic sulfation of phenol to form phenyl sulfate is a phase II metabolic reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs). oup.comnih.gov This process is critically dependent on an activated sulfate donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). hmdb.cawikipedia.org

In the liver, phenol undergoes conjugation with a sulfate group derived from PAPS. hmdb.ca This reaction is specifically catalyzed by cytosolic enzymes such as sulfotransferase 1A1 (SULT1A1). hmdb.cataylorandfrancis.com The general mechanism involves the transfer of a sulfonate group (-SO3) from PAPS to the hydroxyl group of phenol, resulting in the formation of phenyl sulfate and 3'-phosphoadenosine-5'-phosphate (PAP). oup.compnas.org

PAPS is considered the universal coenzyme or sulfate donor for all sulfotransferase reactions in biology. oup.comnih.govwikipedia.org Its availability is a rate-limiting factor in the sulfation process. taylorandfrancis.commdpi.com The endogenous synthesis of PAPS occurs in the cytoplasm of cells through a two-step enzymatic process that utilizes inorganic sulfate and adenosine (B11128) triphosphate (ATP). taylorandfrancis.comnih.gov The enzymes ATP-sulfurylase and APS-kinase are responsible for this synthesis. nih.govwikipedia.org

Mechanistic studies of sulfotransferases reveal a sophisticated process for substrate binding and catalysis. For instance, detailed kinetic analyses suggest that the transfer of the sulfuryl group proceeds through a dissociative, sulfotrioxide-like transition state. pnas.org In the case of human SULT1A1, which has a broad substrate specificity, a "molecular clamp" mechanism has been proposed. nih.gov This model suggests that upon substrate binding, specific amino acid residues, such as phenylalanine, reposition to secure the phenol molecule in an optimal orientation for the nucleophilic attack on the sulfuryl group of PAPS. nih.gov

Table 1: Key Molecules in the Enzymatic Sulfation of Phenol
MoleculeAbbreviationRole in Reaction
Phenol-Substrate (Sulfate Acceptor)
3'-Phosphoadenosine-5'-phosphosulfatePAPSCoenzyme (Sulfate Donor) nih.gov
Sulfotransferase (e.g., SULT1A1)SULTEnzyme (Catalyst) hmdb.ca
Phenyl sulfate-Product
3'-Phosphoadenosine-5'-phosphatePAPByproduct oup.com
Adenosine TriphosphateATPPrecursor for PAPS Synthesis taylorandfrancis.com

Enhancing Excretion Properties through Anionic Character

A primary function of phase II metabolic reactions, including sulfation, is to increase the water solubility of xenobiotics and endogenous compounds, thereby facilitating their elimination from the body. oup.com The transformation of phenol to phenyl sulfate is a classic example of this detoxification strategy.

The addition of the highly polar, anionic sulfate group to the phenol molecule dramatically alters its physicochemical properties. This conjugation significantly increases its water solubility and renders it more amenable to renal excretion. taylorandfrancis.commdpi.com The resulting phenyl sulfate is an organic anion that can be efficiently eliminated from the bloodstream, primarily via urine. mdpi.com

The anionic nature of phenyl sulfate at physiological pH is key to this enhanced excretion. The negatively charged sulfate moiety makes the molecule less likely to be reabsorbed in the renal tubules, favoring its removal. This process of converting a less polar substance (phenol) into a more polar, anionic metabolite (phenyl sulfate) is a fundamental principle of detoxification, preventing the accumulation of potentially harmful compounds. oup.comnih.gov Phenyl sulfate is recognized as a uremic solute, and its accumulation in patients with chronic kidney disease underscores the kidney's vital role in its excretion. hmdb.caapexbt.comnih.gov

Table 2: Physicochemical Changes and Excretion
CompoundKey Physicochemical PropertyBiological Consequence
PhenolModerately lipophilicCan cross cell membranes; potential for toxicity if accumulated
This compoundHighly polar; AnionicIncreased water solubility; readily transported for urinary excretion oup.commdpi.com

Computational Chemistry and Theoretical Modeling

Quantum Chemical Studies on Reaction Energetics and Mechanisms

Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and reaction pathways of molecules. For the phenyl sulfate (B86663) anion, the core component of potassium phenyl sulfate, such studies have provided valuable data on its dissociation energetics.

A key reaction pathway for the phenyl sulfate anion upon activation is the loss of sulfur trioxide (SO₃) to produce a phenolate (B1203915) anion. acs.orgnih.gov The energetics of this dissociation have been investigated using high-level quantum chemistry methods. acs.orgnih.gov Theoretical calculations can precisely determine the dissociation threshold energies, which are crucial for understanding the compound's stability and fragmentation patterns, for instance, in mass spectrometry experiments. acs.orgnih.gov

One study employed coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) with the M06-2X-D3 functional and a 6-311++G(d,p) basis set to determine these energies. nih.gov Such sophisticated computational approaches are necessary to accurately model the electronic changes during bond cleavage. nih.gov The dissociation rate constants can also be estimated using theories like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory, which connects the calculated energies to the kinetics of the reaction. acs.orgnih.gov

The choice of the computational method is critical. Density Functional Theory (DFT) is a widely used approach that offers a good balance between accuracy and computational cost. hi.is Various functionals, such as B3LYP, are commonly employed to study reaction mechanisms and predict properties like charge distribution and bond dissociation energies. hi.isscispace.com For more complex electronic environments, multireference methods like the complete active space self-consistent field (CASSCF) may be necessary to accurately describe the potential energy surface of dissociation reactions.

The following table summarizes theoretical data for the dissociation of the phenyl sulfate anion, which is the reactive component of this compound.

Computational MethodCalculated PropertyValue
CCSD(T)/6-311++G(2df,p)//M06-2X-D3/6-311++G(d,p)Dissociation Threshold Energy (SO₃ loss)Specific values depend on the derivative studied acs.orgnih.gov

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. ucl.ac.uk While specific MD simulations focusing exclusively on this compound are not extensively documented in the literature, the principles of MD can be applied to understand its behavior in solution. An MD simulation would model the interactions between this compound, its constituent ions (potassium and phenyl sulfate), and the surrounding solvent molecules, typically water.

Such simulations could provide detailed insights into several aspects of the compound's behavior:

Solvation Structure: MD can reveal how solvent molecules arrange themselves around the potassium cation and the phenyl sulfate anion. ucl.ac.uk For the sulfate group, studies on hydrated sulfate clusters (SO₄²⁻(H₂O)n) using first-principles MD show that water molecules form strong hydrogen bonds with the sulfate oxygen atoms, creating distinct solvation shells. nih.gov Similarly, the interactions between water and the phenyl group's hydrophobic surface and the polar sulfate head would be elucidated.

Ion Pairing: Simulations can be used to study the formation and dynamics of ion pairs between the potassium cation and the phenyl sulfate anion in solution. The potential of mean force (PMF) between the ions can be calculated to understand the stability and preferred separation distance of these pairs.

Transport Properties: MD simulations can be used to predict dynamic properties such as the diffusion coefficients of the individual ions in a solution. ucl.ac.uk These properties are important for understanding how the compound moves and distributes itself in a medium.

The accuracy of MD simulations depends heavily on the quality of the force field used to describe the interatomic and intermolecular forces. For a salt like this compound, the force field would need to accurately represent the electrostatic interactions, van der Waals forces, and any hydrogen bonding between the ions and the solvent.

Structure-Reactivity Relationship Predictions

Predicting the reactivity of a compound based on its structure is a central goal of computational chemistry. For this compound, this involves understanding how its chemical structure influences its stability and reaction pathways. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate a molecule's structure with its biological activity or physical properties, respectively. mdpi.com

For the phenyl sulfate moiety, key structural features that determine its reactivity include:

Electronic Properties of the Phenyl Ring: Substituents on the phenyl ring can significantly alter the electronic properties of the molecule and, consequently, its reactivity. Electron-withdrawing groups would stabilize the phenolate anion formed upon SO₃ loss, potentially lowering the dissociation energy. Conversely, electron-donating groups would destabilize the anion. This principle is fundamental in structure-activity relationship studies of related compounds like phenyl sulfamates, where a strong correlation between the acid dissociation constant (pKa) and inhibitory activity has been observed, highlighting the importance of the phenoxide ion's stability.

The Sulfate Group: The sulfate group is the primary site for many reactions. Its charge distribution and ability to act as a leaving group are central to the reactivity of phenyl sulfate. Computational methods like DFT can be used to calculate molecular descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. scispace.com The distribution and energies of these frontier orbitals provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack. scispace.com For instance, the LUMO distribution can indicate the most likely sites for an electron to be accepted, initiating a reaction.

By calculating a range of molecular descriptors for a series of substituted phenyl sulfates, a QSAR or QSPR model could be developed to predict their reactivity in various chemical processes. These models often employ machine learning algorithms to establish a mathematical relationship between the structural descriptors and the observed reactivity. mdpi.com

Applications in Advanced Chemical Research Non Clinical

Utilization as a Substrate in Biochemical Research

Potassium phenyl sulfate (B86663) serves as a valuable substrate in biochemical research, particularly in the study of sulfatases. sigmaaldrich.comsigmaaldrich.com Sulfatases are a class of enzymes that catalyze the hydrolysis of sulfate esters, playing a crucial role in various biological processes. A notable example is the use of a related compound, p-nitrophenyl sulfate (potassium 4-nitrophenyl sulfate), as a chromogenic substrate for arylsulfatase. biosynth.comscirp.org The hydrolysis of p-nitrophenyl sulfate by arylsulfatase releases p-nitrophenol, which produces a yellow color, allowing for the quantification of enzyme activity. biosynth.com

Research on arylsulfatase from Aerobacter aerogenes has demonstrated the enzyme's high affinity for p-nitrophenyl sulfate. scirp.org Kinetic studies have determined the Michaelis-Menten constant (Km) and catalytic efficiency (Kcat) for this reaction, providing insights into the enzyme's catalytic mechanism. scirp.org Such studies are fundamental to understanding the function of sulfatases and their role in sulfur metabolism.

EnzymeSubstrateKmKcatOptimal pHOptimal Temperature (°C)
Arylsulfatase (Aerobacter aerogenes)p-nitrophenyl sulfate1.03 mM75.73 µM/min7.137

This table presents kinetic data for the enzymatic hydrolysis of a related sulfate substrate, illustrating the type of research where potassium phenyl sulfate and its analogs are utilized.

Intermediate in Complex Organic Synthesis

This compound and its derivatives are employed as intermediates in the synthesis of more complex organic molecules. guidechem.com While specific industrial-scale syntheses directly starting from this compound are not extensively documented in readily available literature, its structural motif is a key component in various synthetic strategies. For instance, the synthesis of aryllead tricarboxylates, which are potent arylating agents, involves intermediates that are structurally related to phenyl sulfates. orgsyn.org These reagents are valuable for creating carbon-carbon bonds, a fundamental process in the construction of complex organic frameworks. orgsyn.org

The general reactivity of the sulfate ester group allows for its conversion into other functional groups, making it a versatile building block. The synthesis of fluoromethyl phenyl sulfone, for example, involves the manipulation of a related phenyl sulfide (B99878) precursor, highlighting the importance of sulfur-containing aromatic compounds in synthetic chemistry. orgsyn.org

Reagent in Specialized Chemical Reactions

This compound itself can act as a reagent in certain chemical transformations. It is classified as an alkylating agent, suggesting its potential to introduce a phenyl sulfate group to a substrate. biosynth.com More broadly, the principles of its reactivity are seen in "click chemistry," specifically in the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. researchgate.net This type of reaction utilizes sulfonyl fluorides, which are related to sulfate esters, to rapidly and efficiently link molecular fragments. researchgate.net While not a direct use of this compound, this demonstrates the utility of the underlying sulfate chemistry in modern synthetic methods.

Solvent Applications (e.g., for Polyester (B1180765) Resins)

This compound has been identified as a solvent for polyester resins. biosynth.com Unsaturated polyester resins are a significant class of thermosetting polymers used in a wide array of applications, from construction materials to automotive components. kompozit.org.trpoliya.comscottbader.com The ability of a compound to act as a solvent for these resins is crucial for their processing and application. The choice of solvent can influence the viscosity of the resin, its curing characteristics, and the properties of the final material. kompozit.org.tr While styrene (B11656) is a common solvent for unsaturated polyesters, the search for alternatives with different properties is an ongoing area of research. kompozit.org.tr

The chemical resistance of polyester resins to various substances, including salt solutions like potassium sulfate, is a critical factor in their application. scottbader.com This indicates that while this compound can act as a solvent, the broader class of sulfate salts is also relevant to the performance and durability of polyester-based materials. scottbader.com

Use in Acidic Ionizable Solutes

This compound is also used in the context of acidic ionizable solutes. biosynth.com The ionization state of a molecule, particularly its acidity or basicity as defined by its pKa value, is a fundamental property that governs its behavior in solution. acs.org In research involving acidic compounds, understanding and controlling the ionization state is critical. The presence of salts like this compound can influence the ionic strength of a solution, which in turn can affect the pKa of other solutes.

The study of how different solutes interact in solution is a key aspect of physical chemistry and is relevant to fields ranging from materials science to pharmacology. The distinction between a salt and a cocrystal, for example, depends on the degree of proton transfer between acidic and basic components, a process that is influenced by the pKa values of the interacting species. acs.org

Q & A

Q. Can targeting PhS production pathways ameliorate oxidative stress in CKD?

  • Research Direction :
  • Inhibit gut microbial phenylalanine metabolism using AST-120 (activated charcoal), which lowers serum PhS.
  • Evaluate AST-120’s effect on GSH restoration in preclinical CKD models. Prior studies show AST-120 reduces uremic toxin load and improves redox balance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.